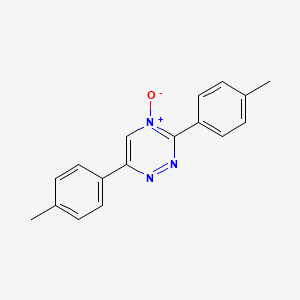
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluorophenyl group attached to a hexenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hex-1-en-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,3,4-Trifluorophenyl)ethan-1-ol
- 1-(2,3,6-Trifluorophenyl)propan-2-one
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Comparison: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is unique due to its hexenol backbone, which imparts distinct chemical properties compared to its similar compounds. The presence of the trifluorophenyl group in all these compounds contributes to their high reactivity and potential applications. the specific structure of this compound allows for unique interactions and applications, particularly in the synthesis of complex organic molecules and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
819861-90-0 |
|---|---|
Molekularformel |
C12H13F3O |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
1-(2,3,4-trifluorophenyl)hex-1-en-3-ol |
InChI |
InChI=1S/C12H13F3O/c1-2-3-9(16)6-4-8-5-7-10(13)12(15)11(8)14/h4-7,9,16H,2-3H2,1H3 |
InChI-Schlüssel |
USUVAARBAMOIPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C=CC1=C(C(=C(C=C1)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
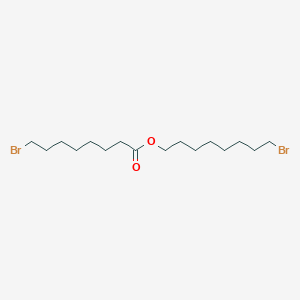

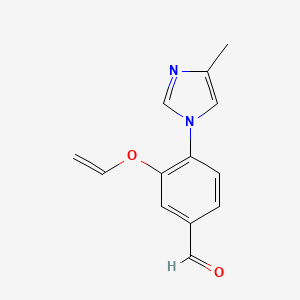
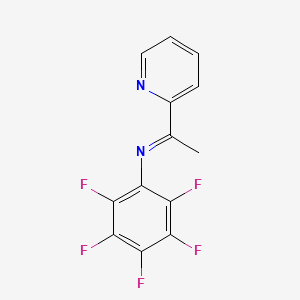
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
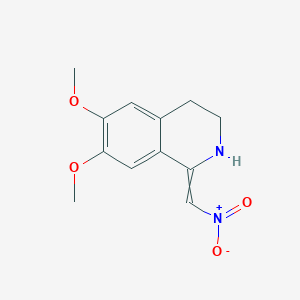
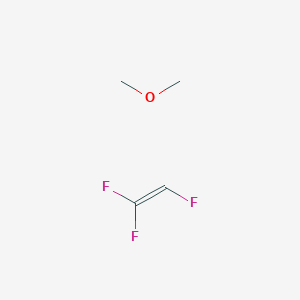
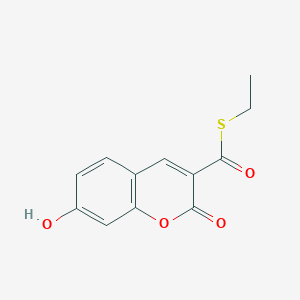
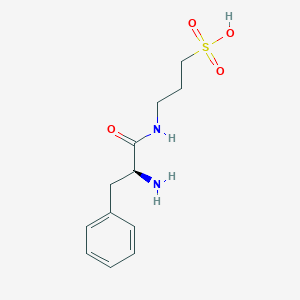
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
